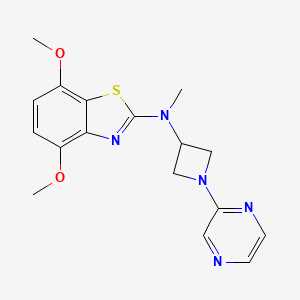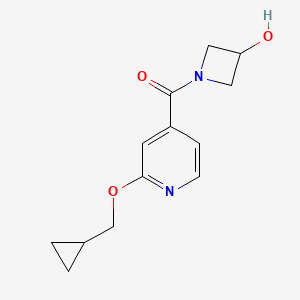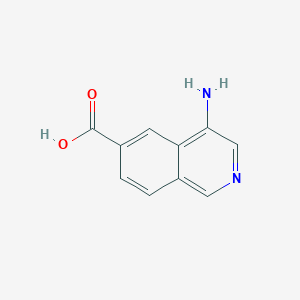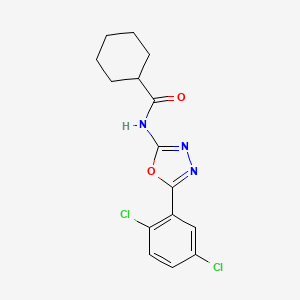
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a benzothiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is not fully understood. However, it has been suggested that it exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. Additionally, it has been suggested that it exerts its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and possess significant anti-inflammatory activity. Additionally, it has been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine possesses several advantages and limitations for lab experiments. One of the main advantages is its significant antibacterial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, its anticancer and anti-inflammatory activities make it a potential candidate for the development of new cancer and inflammatory disease treatments. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine. One potential direction is the development of new antibiotics based on its antibacterial activity. Additionally, further research is needed to fully understand its mechanism of action and to develop new treatments for cancer and inflammatory diseases based on its anticancer and anti-inflammatory activities. Finally, further research is needed to improve its solubility in water to make it more accessible for lab experiments.
Synthesemethoden
The synthesis of 4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-phenyl-2-oxoethylthio)aniline. This compound is then reacted with methyl iodide to form 4-methoxy-7-phenyl-2-(2-phenyl-2-oxoethylthio)benzothiazole, which is further reacted with pyrazine and azetidine to form the final product.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been studied for its potential applications in the field of medicine. It has been shown to possess significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential anticancer activity, with promising results in vitro. It has also been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4,7-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21(11-9-22(10-11)14-8-18-6-7-19-14)17-20-15-12(23-2)4-5-13(24-3)16(15)25-17/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWRZFMXMOWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl 4-[[(3E)-3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-5-methyl-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2746240.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)


![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)




![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)
